5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide is classified as an organic compound and specifically falls under the category of benzamides. The compound contains a bromine atom at the 5-position of a dimethoxy-substituted benzene ring and is linked to a pyrrolidine derivative through an amide bond. It is often studied in the context of its interactions with various neurotransmitter receptors, particularly in relation to its effects on the central nervous system.
The compound is synthesized through methods that involve starting materials such as 5-bromo-2,3-dimethoxybenzoic acid or its derivatives and pyrrolidine-based compounds. Its synthesis has been reported in various scientific studies focusing on receptor binding assays and pharmacological evaluations .
The synthesis of 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide typically involves several key steps:
This multi-step synthesis can yield the target compound with varying efficiencies depending on the specific conditions employed.
The molecular structure of 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide can be described as follows:
The compound's three-dimensional conformation can significantly influence its biological activity and interaction with target receptors .
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide can participate in various chemical reactions:
These reactions are crucial for understanding both the synthetic pathways leading to this compound and its potential biological activities.
The mechanism of action for 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide primarily involves its interaction with neurotransmitter receptors. Specifically:
Studies indicate that modifications to the molecular structure can significantly alter receptor selectivity and potency .
The physical and chemical properties of 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide include:
These properties are essential for practical applications in drug formulation and delivery systems .
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide has several notable applications:
The systematic IUPAC name for this substituted benzamide derivative is 5-Bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide, reflecting its absolute stereochemistry at the pyrrolidine carbon [2] [4]. It belongs to the benzamide class of compounds characterized by a brominated dimethoxybenzene ring connected via an amide linkage to an ethyl-substituted pyrrolidinylmethyl moiety. The compound is pharmacologically classified as a high-affinity dopamine D2/D3 receptor antagonist, with its systematic name encoding key structural features: the bromine position (meta to the amide group), dimethoxy substituents at positions 2 and 3, and the (S)-configured chiral center within the pyrrolidine ring bearing an ethyl group on the nitrogen [3] . It is commercially identified under several synonyms, including Isoremoxipride Hydrobromide, (S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide Monohydrobromide, and FLB 457 Hydrobromide [4] [7] .
The free base of the compound has the molecular formula C₁₆H₂₃BrN₂O₃, with a molecular weight of 371.27 g/mol. However, due to the basic nature of the pyrrolidine nitrogen, it is commonly isolated and utilized as a hydrobromide salt with the formula C₁₆H₂₄Br₂N₂O₃ and a molecular weight of 452.187 g/mol [4] . This salt form appears as a white to off-white crystalline solid with a melting point of approximately 150°C (with decomposition) [4]. The compound exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide and methanol, but limited water solubility under neutral conditions. Its solubility profile is pH-dependent due to the protonatable tertiary amine (pKa ~8-9) and the non-ionizable amide group.
Table 1: Physicochemical Properties of 5-Bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide Hydrobromide
Property | Value |
---|---|
CAS Number (Hydrobromide) | 107188-92-1 |
Molecular Formula | C₁₆H₂₄Br₂N₂O₃ |
Molecular Weight | 452.187 g/mol |
Appearance | White to off-white crystalline solid |
Melting Point | ~150°C (with decomposition) |
Solubility | Soluble in DMSO, methanol; limited in water |
LogP (Predicted) | ~1.8 (Moderate lipophilicity) |
This molecule possesses a single chiral center at carbon 2 of the pyrrolidine ring, leading to two enantiomers. Pharmacological activity is highly dependent on the absolute stereochemistry, with the (S)-enantiomer exhibiting significantly higher binding affinity to dopamine D2/D3 receptors compared to the (R)-counterpart [3] . The (S)-configuration places the benzamide substituent and the ethyl group on the pyrrolidine nitrogen in a spatial orientation optimal for interaction with the receptor binding site. The stereochemical designation is explicitly indicated in systematic names as N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl] [2] [4]. This enantiomeric specificity is common among neurologically active benzamide derivatives targeting dopamine receptors, as the binding sites exhibit distinct stereoselectivity. Synthesis and purification processes must therefore ensure enantiomeric purity, typically achieved using chiral precursors or resolution techniques, to maintain the compound's high receptor affinity [3].
Crystallography: While a direct X-ray crystal structure of this specific hydrobromide salt is not fully detailed in the available literature, structural insights can be inferred from closely related dopamine D2 antagonists like NCQ 115 hydrochloride monohydrate (C₂₁H₂₅BrClFN₂O₃·H₂O). These analogs reveal key conformational features: a planar benzamide moiety stabilized by an intramolecular N-H···O hydrogen bond, and a folded conformation where the ethyl-pyrrolidine group and the brominated dimethoxybenzene ring adopt a sandwich-like arrangement [10]. The hydrobromide salt likely forms extensive hydrogen-bonding networks involving the protonated pyrrolidinium nitrogen, the bromide anion, the amide carbonyl, and any solvent water molecules, contributing to its crystalline stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) of the free base (C₁₆H₂₃BrN₂O₃) would show characteristic isotopic patterns due to bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The molecular ion cluster [M+H]⁺ is expected around m/z 371.08/373.08 (for ⁷⁹Br/⁸¹Br). Key fragmentation pathways include loss of the ethyl group ([M+H - C₂H₅]⁺), cleavage of the amide bond yielding the acylium ion [2,3-dimethoxy-5-bromobenzoyl]⁺ (m/z 243/245), and fragmentation of the pyrrolidine ring system [3]. The hydrobromide salt would show the corresponding [M]⁺ signal for the cation.
This compound (FLB 457/Isoremoxipride) belongs to a family of substituted benzamides developed as potent dopamine D2/D3 receptor antagonists. Its structure optimizes affinity for extrastriatal receptors compared to earlier analogs:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7